Tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an aminomethyl group and a methoxyphenyl group, along with a tert-butyl ester functional group. It is of interest in various fields of chemical research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-methoxybenzaldehyde, the piperidine ring is constructed through a series of reactions including condensation and cyclization.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as receptors and enzymes.
Chemical Biology: It serves as a tool compound in the study of biochemical pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity through hydrophobic interactions.
Comparison with Similar Compounds
4-(Aminomethyl)-4-(4-methoxyphenyl)piperidine: Lacks the tert-butyl ester group, which may affect its pharmacokinetic properties.
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the methoxyphenyl group, potentially altering its biological activity.
4-(Aminomethyl)-4-phenylpiperidine-1-carboxylate: Similar structure but without the methoxy group, which may influence its interaction with biological targets.
Uniqueness: Tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenyl group and the tert-butyl ester enhances its potential as a versatile compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-11-9-18(13-19,10-12-20)14-5-7-15(22-4)8-6-14/h5-8H,9-13,19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYRMFLMFYMOPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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